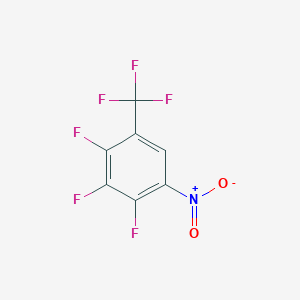

5-Nitro-2,3,4-trifluorobenzotrifluoride

Description

Historical Context of Polyfluorinated Nitroaromatic Compounds in Organic Synthesis

The study of polyfluorinated nitroaromatic compounds has a rich history rooted in the development of organofluorine chemistry. Early investigations in the mid-20th century focused on the synthesis of fluorinated aromatics for various applications, including agrochemicals and pharmaceuticals. The introduction of multiple fluorine atoms and nitro groups onto an aromatic ring was found to dramatically alter the molecule's physical and chemical properties.

The synthesis of these compounds often presented significant challenges. Traditional fluorination methods were sometimes not effective as the degree of fluorine substitution increased. smolecule.com Early synthetic work, such as the nitration of fluorinated precursors, laid the groundwork for accessing more complex structures. For instance, the nitration of compounds like 2-acetylamino-5-fluorobenzotrifluoride was explored to introduce nitro groups at specific positions, leading to key intermediates for further transformations. smolecule.com These foundational studies were crucial in establishing the reaction pathways and understanding the directing effects of existing substituents on the aromatic ring.

Significance of 5-Nitro-2,3,4-trifluorobenzotrifluoride within Contemporary Fluorine Chemistry Research

In the landscape of modern fluorine chemistry, this compound and its analogues are of significant interest due to their potential as versatile intermediates. The presence of both a nitro group and fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the fluorine atoms or the nitro group with a variety of nucleophiles, opening avenues for the synthesis of a diverse array of functionalized molecules.

The reactivity of related compounds, such as 3-fluoro-5-nitrobenzotrifluoride, has been studied to understand the relative mobility of the nitro group versus the fluorine atom in SNAr reactions with different nucleophiles. Current time information in Winnipeg, CA. Such studies are critical for predicting and controlling the outcome of reactions involving this compound. The insights gained from these investigations are instrumental in designing synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science. The unique electronic properties conferred by the multiple fluorine atoms and the trifluoromethyl group make this class of compounds attractive for creating new materials with tailored properties.

Structural Features and their Influence on Reactivity in Polyfluorinated Systems

The reactivity of this compound is intrinsically linked to its molecular structure. The benzene (B151609) ring is substituted with several strongly electron-withdrawing groups: a nitro group (-NO₂), three fluorine atoms (-F), and a trifluoromethyl group (-CF₃). These substituents significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

The positioning of these groups influences the regioselectivity of SNAr reactions. The fluorine atoms at positions 2, 3, and 4 are all potential sites for substitution. The outcome of a reaction with a nucleophile will depend on a combination of electronic and steric factors. For instance, in related polyhalogenated nitroaromatic compounds, the fluorine atom is often a better leaving group than chlorine in SNAr reactions. parchem.com The nitro group itself can also be displaced by certain nucleophiles, and its strong electron-withdrawing nature is crucial for activating the ring towards substitution. Current time information in Winnipeg, CA.

The trifluoromethyl group, while generally unreactive towards substitution, exerts a powerful electron-withdrawing inductive effect, further enhancing the electrophilicity of the aromatic ring. The cumulative effect of these substituents makes this compound a highly reactive and potentially versatile building block in organic synthesis.

Interactive Data Tables

Table 1: Representative Reactivity of Polyfluorinated Nitroaromatic Compounds in SNAr Reactions

This table illustrates the typical reactivity of activated polyfluorinated nitroaromatic compounds with various nucleophiles, based on studies of similar molecules. The specific yields for this compound are not available in the literature, but these examples provide a general indication of expected reactivity.

| Nucleophile | Leaving Group | Product Type | Representative Yield (%) |

| Aryloxide | Fluorine | Aryl ether | High |

| Arylthioxide | Fluorine/Nitro | Thioether | Variable |

| Amine | Fluorine | Anilino derivative | Good to High |

| Alkoxide | Fluorine | Alkoxy derivative | Good |

Table 2: Key Structural and Electronic Properties of Substituents

This table summarizes the key electronic effects of the substituents present in this compound, which collectively influence its reactivity.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NO₂ | 5 | -I (Strong) | -M (Strong) | Strongly Deactivating |

| -F | 2, 3, 4 | -I (Strong) | +M (Weak) | Deactivating |

| -CF₃ | 1 | -I (Very Strong) | None | Strongly Deactivating |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-1-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF6NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJZQDMKRCVQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575752 | |

| Record name | 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-37-5 | |

| Record name | 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 5 Nitro 2,3,4 Trifluorobenzotrifluoride

De Novo Synthesis Approaches to Highly Fluorinated Aromatic Scaffolds

The construction of the core 2,3,4-trifluorobenzotrifluoride (B1586109) scaffold is a critical first step. De novo approaches, which build the aromatic ring from acyclic precursors, are less common for this specific substitution pattern. A more practical approach involves the modification of existing aromatic systems.

Strategies for Regioselective Introduction of Fluorine Atoms onto Aromatic Rings

The precise placement of three adjacent fluorine atoms on a benzene (B151609) ring is a significant synthetic hurdle. Several strategies can be employed:

Nucleophilic Aromatic Substitution (SNAr): Starting from a polychlorinated aromatic compound, sequential nucleophilic substitution with fluoride (B91410) ions (e.g., from KF or CsF) can be a viable route. For instance, a process for preparing 2,3,4-trifluoronitrobenzene involves the reaction of a dichlorofluoronitrobenzene mixture with potassium fluoride in the presence of a phase-transfer catalyst. This highlights the potential of halogen exchange (Halex) reactions in achieving polyfluorination.

Balz-Schiemann Reaction and its Modifications: While the classic Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate, is a well-known method for introducing a single fluorine atom, its application for creating polyfluorinated systems can be cumbersome.

Direct Fluorination: The use of electrophilic fluorinating agents like elemental fluorine (F₂) can introduce multiple fluorine atoms. However, controlling the regioselectivity of such reactions on an activated or deactivated ring can be challenging.

Methodologies for Nitro Group Introduction in Polyfluorinated Systems

Introducing a nitro group onto a polyfluorinated ring requires potent nitrating agents due to the ring's deactivation by the electronegative fluorine and trifluoromethyl groups.

Mixed Acid Nitration: The most common method for nitrating deactivated aromatic rings is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the existing substituents. The conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of byproducts. For example, the nitration of 2,3,4-trifluoroaniline (B1293922) to form 2,3,4-trifluoro-6-nitroaniline (B115037) is typically carried out at 0-5°C to ensure selectivity.

Nitration with Other Reagents: Other nitrating systems, such as nitric acid in the presence of an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride), can also be effective for deactivated substrates.

The position of the incoming nitro group is dictated by the directing effects of the existing substituents. The trifluoromethyl group is a meta-director, while fluorine atoms are ortho, para-directors, albeit deactivating. In the case of 2,3,4-trifluorobenzotrifluoride, the directing effects would lead to a mixture of isomers, making the regioselective synthesis of the 5-nitro isomer challenging via direct nitration.

Formation of Trifluoromethylated Aromatic Rings

The introduction of the trifluoromethyl (CF₃) group is a key step in the synthesis. Several methods are available:

From Trichloromethyl Groups: A common industrial method involves the reaction of a benzotrichloride (B165768) derivative with hydrogen fluoride (HF), often in the presence of a catalyst like aluminum fluoride.

From Carboxylic Acids: While not a direct introduction, the conversion of a benzoic acid to a benzotrifluoride (B45747) can be achieved, although it involves multiple steps.

Modern Trifluoromethylation Reagents: A variety of modern reagents, such as the Ruppert-Prakash reagent (TMSCF₃) and Togni reagents, allow for the introduction of the CF₃ group under milder conditions, often catalyzed by copper. However, these are typically used for introducing the CF₃ group onto a pre-functionalized aromatic ring.

A plausible de novo approach could involve the construction of a trifluoromethylated precursor that is then subjected to fluorination and nitration.

Functional Group Interconversions for Precursor Synthesis

An alternative to direct nitration is the synthesis of a precursor molecule with a different functional group at the 5-position, which is then converted to the nitro group.

Synthetic Transformations of Related Halogenated Aromatic Compounds

The synthesis of 5-Nitro-2,3,4-trichloro-benzotrifluoride from benzotrifluoride involves chlorination followed by nitration. A similar strategy could be envisioned for the trifluoro analogue, where 2,3,4-trifluorobenzotrifluoride is synthesized first, followed by nitration. However, as mentioned, the regioselectivity of the nitration step is a major concern.

A more controlled approach would involve starting with a precursor that already has a directing group at a specific position to guide the subsequent substitutions.

Precursor Chemistry for the Nitro and Trifluoromethyl Moieties

A powerful strategy involves the use of an amino group as a precursor to the nitro group.

Synthesis of 5-Amino-2,3,4-trifluorobenzotrifluoride: One could envision the synthesis of 5-amino-2,3,4-trifluorobenzotrifluoride. This could potentially be achieved by starting with a suitable aniline (B41778) derivative, followed by the introduction of the fluorine and trifluoromethyl groups. For instance, the synthesis of 2,3,4-Trifluoro-6-nitroaniline from 2,3,4-trifluoroaniline is known. A similar approach could be applied to a trifluoromethylated aniline.

Conversion of the Amino Group to a Nitro Group: The amino group can be converted to a nitro group via a modified Sandmeyer reaction. The amine is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid to form a diazonium salt. This salt can then be treated with a nitrite source, often in the presence of a copper catalyst, to yield the nitro compound. While not a standard Sandmeyer reaction, related transformations for introducing a nitro group are known.

An alternative is the oxidation of the amino group to a nitro group using a strong oxidizing agent, although this can be a challenging transformation on an electron-deficient ring.

Interactive Data Table: Synthetic Precursors and Related Compounds

| Compound Name | Molecular Formula | Key Synthetic Application/Relevance |

| 2,3,4-Trifluoro-6-nitroaniline | C₆H₃F₃N₂O₂ | A closely related compound, synthesized by nitration of 2,3,4-trifluoroaniline. Provides a model for nitration of a trifluoroaniline system. |

| 2,3,4-Trifluoronitrobenzene | C₆H₂F₃NO₂ | A potential precursor or reference compound, synthesized via fluorination of a dichloronitrobenzene. |

| 5-Nitro-2,3,4-trichloro-benzotrifluoride | C₇Cl₃F₃NO₂ | An analogous compound where fluorine is replaced by chlorine. Its synthesis from benzotrifluoride suggests a possible, though challenging, route for the target molecule. |

| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | A potential precursor for the benzotrifluoride core, though requiring further functionalization. |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | A potential starting material for the synthesis of an amino-substituted precursor. |

The synthesis of 5-Nitro-2,3,4-trifluorobenzotrifluoride is a complex undertaking that requires a multi-step approach with careful control over regiochemistry. While a direct, one-pot synthesis is unlikely, a plausible route involves the initial construction of a 2,3,4-trifluorobenzotrifluoride scaffold, followed by a carefully controlled nitration. A more robust and regioselective strategy would likely involve the synthesis of a 5-amino-2,3,4-trifluorobenzotrifluoride precursor, followed by the conversion of the amino group to a nitro group. This latter approach, utilizing functional group interconversion, offers a higher degree of control in achieving the desired substitution pattern on this highly electron-deficient aromatic ring. Further research would be needed to optimize the reaction conditions for each step to achieve a viable synthetic pathway.

Optimization of Reaction Conditions and Yields in the Production of Fluorinated Benzene Derivatives

The production of fluorinated benzene derivatives is a cornerstone of modern medicinal and materials chemistry. chemicalbook.com Optimizing reaction conditions is a critical endeavor to maximize product yields, enhance selectivity, and ensure process safety and efficiency. Key parameters that are frequently adjusted include temperature, pressure, solvent, and the choice of catalyst. chemicalbook.com

The synthesis of fluorinated compounds often involves balancing reactivity and selectivity. For instance, while higher temperatures can increase reaction rates, they may also lead to the formation of undesirable byproducts or isomers, thereby decreasing selectivity. chemicalbook.com The choice of solvent is also crucial, as it can significantly influence the solubility of reagents and the stabilization of transition states. Polar aprotic solvents like acetonitrile (B52724) and DMF are commonly employed in nucleophilic fluorination reactions. chemicalbook.com

In the synthesis of 5-fluoro-2-nitrobenzotrifluoride (B123530) from 3-fluorobenzotrifluoride, a study highlighted the use of a continuous-flow millireactor to achieve better control over impurities and higher process efficiency compared to traditional batch reactors. This was attributed to the enhanced mass and heat transfer rates in the millireactor system. The study systematically investigated the effects of the mixed acid composition (concentrated nitric and sulfuric acids), the molar ratio of nitric acid to the substrate, residence time, and temperature to identify optimal operational conditions.

Detailed research findings from various studies show that careful manipulation of reaction parameters is essential. For example, in the synthesis of monofluorinated tricyclic 2H-imidazoles through selective didefluorination, the choice of base was found to be critical. Disilazide bases proved to be particularly effective, whereas other bases like LDA and KOtBu were detrimental to the product yield. cymitquimica.com Furthermore, the stoichiometry of the base played a significant role in the reaction outcome. cymitquimica.com

Similarly, the regioselective fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor was optimized by adjusting the solvent, temperature, and reaction time, demonstrating that even strongly deactivated substrates can undergo efficient fluorination under the right conditions. energetic-materials.org.cn The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in the synthesis of certain fluorinated heterocycles. prepchem.com

Below is a table summarizing the optimization of various reaction parameters in the synthesis of fluorinated compounds.

| Parameter | Variation | Observation | Reference |

| Base | Disilazides vs. LDA, KOtBu | Disilazide bases were more effective for defluorination transformations. | cymitquimica.com |

| Solvent | Toluene vs. Methanol vs. Chlorobenzene | Chlorobenzene at 80 °C provided the highest yield (94%) in a cascade process. | prepchem.com |

| Temperature | -10°C to 50°C | Temperature can significantly impact reaction rates and selectivity; higher temperatures may decrease selectivity. chemicalbook.com | chemicalbook.comcymitquimica.com |

| Catalyst | Ytterbium (III) triflate (Yb(OTf)3) | Used as a Lewis acid to facilitate the formation of iminium cations in a multi-component reaction. | prepchem.com |

| Reaction Technology | Batch vs. Continuous-flow millireactor | Continuous-flow reactor offered better control over impurities and higher efficiency due to enhanced mass and heat transfer. |

Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorine Chemistry

The field of fluorine chemistry is increasingly adopting green chemistry principles to mitigate the environmental impact associated with traditional fluorination methods. smolecule.com Conventional techniques often rely on hazardous reagents like hydrogen fluoride (HF) and fluorine gas (F₂), which are toxic, corrosive, and require specialized handling, leading to significant waste generation and safety concerns. smolecule.comsigmaaldrich.com Sustainable approaches aim to address these challenges by developing safer, more efficient, and environmentally benign synthetic routes. chemicalbook.com

The twelve principles of green chemistry provide a framework for this transition. chemicalbook.com Key principles relevant to fluorine chemistry include:

Prevention of Waste : Designing syntheses to minimize waste is a primary goal. This can be achieved through high-yield reactions and the use of catalytic processes. sigmaaldrich.comgoogle.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. google.com Reactions that proceed with high atom economy are inherently "greener."

Use of Less Hazardous Chemical Syntheses : This involves designing reactions to use and generate substances with little or no toxicity. google.com A significant area of research is the development of new, less toxic fluorinating agents to replace hazardous ones. smolecule.com For example, the use of potassium fluoride as the sole fluorine source in the synthesis of sulfonyl fluorides presents a safer alternative to reagents like potassium bifluoride (KHF₂). parchem.com

Designing Safer Chemicals : Chemical products should be designed to maintain their desired function while minimizing their toxicity. google.com

Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or minimized.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. smolecule.com Catalytic fluorination improves efficiency and reduces waste. smolecule.com

Inherently Safer Chemistry for Accident Prevention : Choosing substances and forms of substances that minimize the potential for chemical accidents, such as explosions or fires, is crucial. google.com

Recent advancements in green fluorine chemistry include the development of novel fluorinating agents with improved safety profiles and higher selectivity. smolecule.com Furthermore, innovative approaches such as synthetic biology and biocatalysis are being explored to expand the scope of organofluorine synthesis. core.ac.uk For instance, engineering metabolic pathways in microbes like Streptomyces cattleya allows for the site-selective introduction of fluorine into complex natural products under mild, aqueous conditions. core.ac.uk

Flow chemistry and the use of microreactors are also emerging as key technologies for sustainable fluorination. These systems offer enhanced control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purity. The PFAS-free synthesis of fluorinated compounds using microfluidic flow modules is a notable example of how technology can enable more environmentally friendly chemical production.

The following table provides a comparison of traditional and green approaches in fluorine chemistry.

| Feature | Traditional Fluorination Methods | Green Fluorination Approaches | Reference |

| Reagents | Often use hazardous materials like HF and F₂ gas. | Employ less toxic or non-toxic fluorinating agents (e.g., potassium fluoride). parchem.com | smolecule.comsigmaaldrich.com |

| Waste | Generate significant amounts of toxic waste. | Aim for minimal waste generation and high atom economy. sigmaaldrich.comgoogle.com | sigmaaldrich.comgoogle.com |

| Efficiency | Can have lower selectivity and efficiency. | Often exhibit higher selectivity and efficiency, especially with catalytic methods. | smolecule.com |

| Safety | High risk of accidents and exposure to toxic chemicals. | Inherently safer processes designed to prevent accidents. google.com | smolecule.comgoogle.com |

| Methodology | Typically batch processing. | Increasing use of flow chemistry, microreactors, and biocatalysis. core.ac.uk | core.ac.uk |

By embracing these green chemistry principles, the field of organofluorine chemistry can continue to provide valuable compounds for a wide range of applications while significantly reducing its environmental footprint. sigmaaldrich.com

Reaction Mechanisms and Transformations Involving 5 Nitro 2,3,4 Trifluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions involving 5-Nitro-2,3,4-trifluorobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for highly electron-poor aromatic systems. libretexts.org The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

The reactivity of the benzotrifluoride (B45747) ring in this compound towards nucleophiles is significantly enhanced by the cumulative electron-withdrawing effects of its substituents. The trifluoromethyl group (-CF3) and the nitro group (-NO2) are potent activating groups for SNAr reactions, especially when positioned ortho or para to the potential site of substitution. libretexts.org These groups effectively stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. youtube.com

The three fluorine atoms further activate the ring through their strong inductive electron-withdrawing effect, while also serving as potential leaving groups. stackexchange.com In the case of this compound, the substitution of one of the fluorine atoms is the most probable SNAr pathway.

The regioselectivity of the reaction is dictated by the ability of the activating groups to stabilize the intermediate.

Attack at C4: The fluorine atom at the C4 position is para to the -CF3 group and ortho to the -NO2 group. This positioning provides optimal resonance and inductive stabilization for the negative charge of the Meisenheimer complex, making C4 a highly favored site for nucleophilic attack.

Attack at C2: The fluorine atom at the C2 position is ortho to the -CF3 group. While this position is activated, the stabilization is generally less pronounced than the combined ortho/para activation at C4.

Attack at C3: The fluorine at C3 is meta to both the -NO2 and -CF3 groups, receiving the least activation. Therefore, substitution at this position is the least likely.

This leads to a predictable regioselectivity where nucleophiles will preferentially displace the fluorine atom at the C4 position. Various nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can be employed in these substitution reactions. rsc.orgnih.gov

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Activating Groups | Relative Reactivity | Rationale |

|---|---|---|---|

| C4-F | para-CF3, ortho-NO2 | High | Optimal resonance and inductive stabilization of the Meisenheimer intermediate. libretexts.orgyoutube.com |

| C2-F | ortho-CF3 | Moderate | Activated by the adjacent -CF3 group. |

| C3-F | meta-CF3, meta-NO2 | Low | Lacks direct ortho/para resonance stabilization from activating groups. libretexts.org |

A characteristic feature of SNAr reactions on activated fluoroaromatics is the unusual leaving group ability, often referred to as the "element effect," where the order of reactivity is F > Cl > Br > I. nih.govresearchgate.net This is the reverse of the trend seen in aliphatic nucleophilic substitutions (SN2), where iodide is the best leaving group.

This phenomenon is explained by the mechanism's rate-determining step. In SNAr reactions, the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex is the slow, rate-determining step, while the subsequent elimination of the leaving group is fast. stackexchange.comresearchgate.net The reactivity is therefore governed by factors that stabilize the transition state leading to the intermediate.

Reduction Reactions of the Nitro Group in this compound

The nitro group is a versatile functional group that can be readily transformed into an amino group, which serves as a key building block for a wide array of more complex molecules.

The reduction of the nitro group in a polyfunctional molecule like this compound requires chemoselective methods to avoid unwanted reactions with the fluorine or trifluoromethyl substituents. Several strategies are available for the selective reduction of aromatic nitro compounds. rsc.orgjrfglobal.com

Catalytic Hydrogenation: This is a common method using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. By carefully controlling reaction conditions (pressure, temperature, and catalyst choice), the nitro group can be reduced to an amine without causing defluorination.

Metal/Acid Systems: Classic reducing systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for converting nitroarenes to anilines.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a metal catalyst (e.g., Pd/C), often providing milder reaction conditions.

Electrochemical Reduction: Electrochemical methods offer a high degree of control and can be used for the clean reduction of nitro compounds to their corresponding amines, often precipitating the product as a salt. acs.org

Specific Reagents: Borane-tetrahydrofuran complex (BH3-THF) has been reported for the chemoselective reduction of certain nitroarenes. jrfglobal.com Other specialized catalysts, such as iron oxide-based nanocomposites, have also been developed for the efficient and selective reduction of nitro groups in aqueous solutions at room temperature. rsc.org

These methods are designed to selectively target the nitro group, which is generally more susceptible to reduction than aryl fluorides. nih.gov

The successful chemoselective reduction of this compound yields 5-Amino-2,3,4-trifluorobenzotrifluoride. This resulting aniline (B41778) derivative is a valuable synthetic intermediate. core.ac.uk The amino group can be readily diazotized and subsequently replaced by a wide variety of other functional groups (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions, greatly expanding the synthetic utility of the original scaffold. The formation of such amino-substituted compounds is a key step in the synthesis of various agrochemicals and specialty materials. nih.gov

Metal-Catalyzed Coupling Reactions with this compound

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are traditional substrates, recent advances have enabled the use of the more inert C-F bonds in these transformations.

For a highly fluorinated substrate like this compound, metal-catalyzed coupling reactions represent a powerful method for further functionalization. Nickel and palladium catalysts are particularly effective in this regard. beilstein-journals.orgnih.gov

Potential coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Given the different electronic environments of the fluorine atoms at the C2, C3, and C4 positions, it may be possible to achieve regioselective C-F bond activation and coupling by carefully selecting the catalyst, ligands, and reaction conditions. beilstein-journals.org The most activated C4-F bond, being the most likely site for SNAr, would also be a probable site for oxidative addition to a low-valent metal center, initiating the catalytic cycle. Such late-stage functionalization via C-F activation is a highly valuable tool in the synthesis of complex fluorinated molecules. nih.gov

Palladium-Catalyzed C-F Bond Activation and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of highly fluorinated nitroaromatic compounds like this compound, the activation of the C-F bond is a key step. Research on similar polyfluoronitrobenzene derivatives has shown that they are viable substrates for palladium-catalyzed C-F bond arylation via Suzuki-Miyaura coupling. nih.gov

A critical aspect of these reactions is their regioselectivity. For polyfluorinated nitrobenzene (B124822) systems, arylation typically occurs at the carbon atom positioned ortho to the nitro group. nih.gov This preference is attributed to a significant directing interaction between the nitro group and the incoming nucleophilic palladium catalyst. The presence of multiple fluorine atoms on the ring further facilitates this process. nih.gov The proposed mechanism involves a highly nucleophilic oxidative addition step, which contrasts with the concerted mechanism seen in more conventional Suzuki-Miyaura couplings involving aryl iodides and bromides. nih.gov

For this compound, the C-F bond at the C-4 position is ortho to the nitro group. Therefore, palladium-catalyzed cross-coupling reactions with various partners, such as boronic acids or their derivatives, are expected to proceed with high regioselectivity at this position.

Table 1: Expected Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Reactant | Coupling Partner | Catalyst System (Example) | Expected Major Product |

|---|

Other Transition Metal-Mediated Transformations

While palladium catalysis is prominent, other transition metals such as nickel and copper are also utilized in the transformation of fluorinated aromatic compounds. These metals can mediate a variety of cross-coupling reactions, including but not limited to, Sonogashira, Stille, and Buchwald-Hartwig aminations. The principles of C-F bond activation observed in palladium-catalyzed reactions often extend to these other metals, although catalyst systems and reaction conditions may vary. The strong electron deficiency of the aromatic ring in this compound makes it a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions, which can be catalyzed by copper complexes.

Electrophilic Aromatic Substitution (EAS) Considerations in Highly Deactivated Aromatic Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. scribd.com The mechanism typically involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com However, the rate of EAS is highly dependent on the nature of the substituents already present on the ring. byjus.com

The aromatic ring of this compound is exceptionally electron-deficient due to the cumulative, strong electron-withdrawing effects (-I and/or -M) of the nitro (NO₂), fluoro (F), and trifluoromethyl (CF₃) groups. These substituents are considered powerful deactivating groups, which significantly reduce the electron density of the benzene (B151609) ring. byjus.com This deactivation makes the ring much less nucleophilic and therefore highly resistant to attack by electrophiles. byjus.com Consequently, subjecting this compound to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would require extremely harsh conditions and is generally expected to be unsuccessful or proceed with very low yields. byjus.commasterorganicchemistry.com

If a reaction were to occur, the directing effects of the existing substituents would come into play. The nitro and trifluoromethyl groups are meta-directing deactivators, while the fluorine atoms are ortho-, para-directing deactivators. The single available position for substitution is at C-6. The concerted deactivating effect of all substituents makes electrophilic attack at this position highly unfavorable.

Radical Reactions and Photochemistry of Fluorinated Nitroaromatic Systems

The high electron affinity of this compound makes it susceptible to reactions involving electron transfer, leading to the formation of radical anions. The photochemistry of nitroaromatic compounds often involves the excitation of the nitro group, which can lead to a variety of subsequent reactions, including hydrogen abstraction or fragmentation.

For fluorinated systems, radical reactions can provide a pathway for C-F bond functionalization. researchgate.net The general mechanism for C-F bond cleavage in trifluoromethylarenes can be initiated by radical species. researchgate.net In the case of nitroaromatics, radical-anion mechanisms have been observed. For instance, the reaction of 4-nitrobenzyl bromide with certain bases proceeds via an anion-radical mechanism. researchgate.net It is plausible that under appropriate reducing conditions (chemical or photochemical), this compound could form a radical anion, which could then undergo defluorination or other transformations.

Photocatalytic methods, often employing transition metal complexes, can generate highly reactive radical species under mild conditions. researchgate.net The one-electron reduction of related compounds can generate trifluoromethyl radicals, highlighting a potential photochemical pathway for the derivatization of the CF₃ group in the target molecule. researchgate.net

Derivatization Pathways and Functional Group Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly stable and robust due to the strength of the C-F bonds. tcichemicals.com However, its transformation provides a route to other valuable functional groups. Despite the challenges, selective transformations of the C-F bonds in aromatic trifluoromethyl groups can be achieved under specific conditions. tcichemicals.com

Recent advances have demonstrated that the reductive defluorination of aromatic trifluoromethyl groups can lead to the formation of difluoromethyl derivatives. acs.org These transformations can be accomplished through various methods, including metal-mediated reductions, photoredox catalysis, and electrochemical processes. acs.org Another approach involves base-promoted 1,4-defluorinative activation of aryl–CF₃ motifs. acs.org

Furthermore, the strong electron-withdrawing nature of the CF₃ group can be exploited to facilitate reactions at adjacent positions. For instance, it enables selective deprotonation at the ortho-position, allowing for the introduction of various electrophiles. tcichemicals.com Under strongly acidic conditions, such as in superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination, potentially leading to the formation of carboxylic acids upon hydrolytic workup. nih.gov

Table 2: Potential Transformations of the Trifluoromethyl Group

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Reductive Defluorination | Metal reductants, Photoredox catalysis | Difluoromethyl derivative |

| Base-Promoted Defluorination | Strong base (e.g., NaHMDS) | Difluoroquinone methide intermediate |

Spectroscopic and Advanced Analytical Characterization of 5 Nitro 2,3,4 Trifluorobenzotrifluoride and Its Derivatives

Application of High-Resolution NMR Spectroscopy for Conformational and Mechanistic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Nitro-2,3,4-trifluorobenzotrifluoride and its derivatives. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F provides a powerful toolkit for probing the molecular framework.

¹⁹F NMR spectroscopy is particularly informative for this class of compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which allows for clear distinction between the different fluorine atoms in the molecule. wikipedia.org For this compound, distinct signals are expected for the trifluoromethyl (CF₃) group and each of the aromatic fluorine atoms (at positions 2, 3, and 4). The chemical shift of the CF₃ group is influenced by the electron-withdrawing nitro group and the adjacent fluorine atoms. Electron-withdrawing substituents on a benzotrifluoride (B45747) ring typically cause the ¹⁹F signal of the CF₃ group to shift to a higher field (more negative ppm values). capes.gov.br The aromatic fluorine signals will be influenced by their position relative to the nitro and trifluoromethyl groups, and they will exhibit coupling to each other and to the CF₃ group. Long-range ¹⁹F-¹⁹F coupling is common and provides valuable information about the connectivity of the molecule. wikipedia.org

¹H NMR spectroscopy provides information on the single aromatic proton in this compound. The chemical shift of this proton is expected to be significantly downfield due to the strong electron-withdrawing effects of the nitro group and the fluorine substituents. stackexchange.com In the case of nitrobenzene (B124822), the ortho and para protons are the most deshielded. stackexchange.com For this compound, the lone proton at the 6-position will experience the cumulative deshielding effects of the ortho-nitro group and the multiple fluorine substituents, leading to a resonance at a high chemical shift.

¹³C NMR spectroscopy , while less sensitive than ¹H NMR, is crucial for mapping the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are strongly influenced by the attached substituents. The carbon atom bearing the nitro group (C5) and the carbon with the trifluoromethyl group (C1) are expected to have distinct chemical shifts. The carbons bonded to fluorine will show characteristic C-F coupling. In nitrobenzene, the ipso-carbon to the nitro group is found at approximately 148 ppm, while the other carbons appear between 123 and 135 ppm. stackexchange.combmrb.io The presence of additional fluorine atoms in this compound will further modulate these chemical shifts.

By combining these NMR techniques, a detailed picture of the molecular structure can be assembled. Furthermore, variable-temperature NMR studies can provide insights into conformational dynamics, such as the rotation of the trifluoromethyl group, although the barrier to rotation in benzotrifluorides is generally low. For derivatives of this compound, NMR is essential for confirming the position of new functional groups and for studying the mechanisms of reactions by observing changes in the spectra over time.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Influencing Factors |

| ¹H (H-6) | > 8.0 | Multiplet (coupling to F) | Electron-withdrawing NO₂ and F groups |

| ¹³C (C-1) | 120-130 | Quartet (due to ¹JCF) | CF₃ group |

| ¹³C (C-2) | 140-160 | Doublet (due to ¹JCF) | F and NO₂ groups |

| ¹³C (C-3) | 140-160 | Doublet (due to ¹JCF) | F and NO₂ groups |

| ¹³C (C-4) | 140-160 | Doublet (due to ¹JCF) | F and NO₂ groups |

| ¹³C (C-5) | ~148 | Singlet or small multiplet | NO₂ group |

| ¹³C (C-6) | 120-130 | Singlet or small multiplet | NO₂ group |

| ¹⁹F (CF₃) | -50 to -70 | Multiplet | NO₂ and F groups |

| ¹⁹F (Ar-F) | -120 to -180 | Multiplets | NO₂, CF₃, and other F groups |

Mass Spectrometry Techniques for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in the elucidation of reaction intermediates and final products by analyzing their fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of this compound would be readily observable. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group as NO₂ (loss of 46 amu) or NO (loss of 30 amu). nih.govyoutube.com For this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group: [M - NO₂]⁺

Loss of a fluorine atom: [M - F]⁺

Loss of the trifluoromethyl group: [M - CF₃]⁺

Decarbonylation of the benzene (B151609) ring after initial fragmentation. nih.gov

The combination of gas chromatography with mass spectrometry (GC-MS) is particularly powerful for analyzing complex reaction mixtures. researchgate.net Different isomers and byproducts can be separated by the gas chromatograph before being introduced into the mass spectrometer for identification. Chemical ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion, which can sometimes be weak in EI-MS. researchgate.net

For the study of reaction intermediates, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are invaluable. nih.gov ESI allows for the gentle ionization of polar intermediates directly from the reaction solution. Subsequent fragmentation in the collision cell of a tandem mass spectrometer can provide structural information on these transient species, helping to map out reaction mechanisms.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ¹²C, ¹⁴N, ¹⁶O, ¹⁹F) | Description |

| [C₇F₆NO₂]⁺ | 251 | Molecular Ion (M⁺) |

| [C₇F₆O]⁺ | 221 | Loss of NO |

| [C₇F₆]⁺ | 205 | Loss of NO₂ |

| [C₆F₃NO₂]⁺ | 182 | Loss of CF₃ |

| [C₇F₅NO₂]⁺ | 232 | Loss of F |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Bond Character

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound and its derivatives, offering detailed information about the functional groups and their chemical environment.

FT-IR spectroscopy is particularly sensitive to polar bonds and is therefore excellent for identifying the characteristic vibrations of the nitro (NO₂) and carbon-fluorine (C-F) groups. The key expected absorptions for this compound are:

NO₂ Vibrations: The asymmetric stretching of the nitro group typically appears as a strong band in the region of 1500-1570 cm⁻¹, while the symmetric stretching is found between 1300-1370 cm⁻¹. researchgate.net

C-F Vibrations: The C-F stretching vibrations of both the aromatic fluorines and the trifluoromethyl group will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹. researchgate.net The exact positions will be influenced by coupling with other vibrations.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. scialert.net

Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric vibrations. The symmetric vibrations of the aromatic ring and the C-CF₃ bond are often more prominent in the Raman spectrum. The symmetric stretching of the nitro group also gives a strong Raman signal.

By analyzing the shifts in these vibrational frequencies upon the formation of derivatives, information about changes in bond character and molecular interactions can be obtained. For example, the formation of hydrogen bonds or other intermolecular interactions in the solid state can lead to broadening and shifting of the N-H, O-H, or C=O stretching bands in relevant derivatives.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| CF₃ | Symmetric & Asymmetric Stretch | 1100 - 1400 |

| C-F (Aromatic) | Stretch | 1100 - 1300 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For complex derivatives of this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While obtaining suitable crystals of this compound itself may be challenging, its derivatives, particularly those that are solids at room temperature, can be amenable to this technique. The crystal structure would reveal the precise conformation of the molecule, including the orientation of the nitro and trifluoromethyl groups relative to the aromatic ring. In some cases of highly substituted benzenes, steric hindrance can cause the nitro group to twist out of the plane of the aromatic ring, which would be quantifiable by X-ray crystallography. researchgate.net

Furthermore, the analysis of the crystal packing can elucidate the nature and geometry of intermolecular interactions, such as π-π stacking, halogen bonding (C-F···X), and other non-covalent interactions that govern the solid-state architecture. researchgate.net This information is crucial for understanding the physical properties of the materials and for designing new crystalline materials with desired properties. For instance, the presence of both electron-donating and electron-withdrawing groups in some derivatives could lead to interesting packing motifs with potential applications in materials science. acs.org

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the isolation of its derivatives, and the assessment of their purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the composition of a sample. The choice of the GC column is critical for achieving good separation. For fluorinated compounds, columns with stationary phases that can engage in specific interactions, such as those with some degree of polarity, may be beneficial. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed. Interestingly, stationary phases containing fluorinated groups, such as pentafluorophenyl (PFP) phases, can offer unique selectivity for halogenated and aromatic compounds due to specific interactions like π-π, dipole-dipole, and halogen bonding. researchgate.netresearchgate.net This can be particularly advantageous for separating isomers of substituted benzotrifluorides.

The purity of a synthesized sample of this compound or its derivatives is typically assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak can be used to quantify the purity, often reported as a percentage. These chromatographic methods are indispensable for ensuring the quality of the compounds used in further research and applications.

Computational and Theoretical Investigations of 5 Nitro 2,3,4 Trifluorobenzotrifluoride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There are no available studies that specifically detail the quantum chemical calculations of the electronic structure and reactivity descriptors for 5-Nitro-2,3,4-trifluorobenzotrifluoride. While general principles of quantum chemistry can be applied to predict the behavior of such a molecule, specific values for parameters like HOMO-LUMO gaps, molecular orbital energies, and reactivity indices have not been published. For related but different molecules, such as p-nitrobenzotrifluoride, DFT studies have been used to analyze the electronic structure and bioactivity through HOMO-LUMO analysis. nih.gov However, these findings cannot be directly extrapolated to the 2,3,4-trifluoro isomer.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

No DFT studies concerning the reaction pathways and transition states of this compound have been found in the scientific literature. Such studies are crucial for understanding the mechanisms of chemical reactions involving this compound. While DFT is a common tool for investigating reaction mechanisms, for instance in cycloaddition reactions or the decomposition of other nitroaromatic compounds, this specific molecule has not been the subject of such published research. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Publicly accessible research does not include molecular dynamics (MD) simulations focused on the intermolecular interactions and solvent effects of this compound. MD simulations are powerful for understanding the behavior of molecules in condensed phases. For example, simulations have been used to study the effects of fluoropolymer binders on other explosives and to understand the properties of fluorinated amino acids. biorxiv.orgmdpi.com However, no such simulations have been reported for the title compound.

Prediction of Spectroscopic Parameters via Computational Methods

There is no published research on the computational prediction of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound. Computational methods are frequently used to predict and help interpret experimental spectra. For instance, DFT calculations have been successfully employed to predict the vibrational and NMR spectra of p-nitrobenzotrifluoride. nih.gov Without experimental or computational data for the 2,3,4-trifluoro isomer, its spectroscopic characteristics remain uncharacterized in the literature.

Exploration of Fluorine's Electronic Effects on Aromatic Systems through Computational Models

While the electronic effects of fluorine on aromatic systems are a broad area of chemical research, there are no computational models specifically detailing these effects in the context of this compound. The strong electron-withdrawing nature of fluorine atoms is known to significantly influence the electronic structure and reactivity of aromatic compounds. nih.gov Computational studies on other fluorinated molecules have explored these effects, but a targeted analysis on this compound is not available.

Future Research Directions and Emerging Trends for 5 Nitro 2,3,4 Trifluorobenzotrifluoride Chemistry

Sustainable Synthetic Routes for Highly Fluorinated Aromatic Compounds

The industrial production of organofluorine compounds has traditionally relied on methods that raise environmental and safety concerns. For instance, halogen exchange (Halex) processes and aromatic nitrations can be wasteful, hazardous, and energy-intensive, often involving strong mineral acids and the risk of explosive reactions. nih.gov A primary future direction is the development of sustainable and green synthetic methodologies to mitigate these issues.

Research is increasingly focused on eliminating the use of hazardous reagents like hydrogen fluoride (B91410) (HF) gas. nbinno.com One promising trend is the adoption of mechanochemistry, where solid-state reactions are induced by grinding, often eliminating the need for toxic, high-boiling point solvents. nbinno.comresearchgate.net For example, a method for solid-state nucleophilic aromatic fluorination has been developed using a combination of potassium fluoride (KF) and quaternary ammonium (B1175870) salts, which avoids solvents like DMSO and can be performed under ambient conditions. researchgate.net Another innovative approach, inspired by biomineralization, uses a mechanochemical process to activate solid calcium fluoride (CaF2) with a potassium phosphate salt, creating a reagent dubbed "Fluoromix" that can generate fluorochemicals directly, bypassing the production of HF gas entirely. nbinno.com

The use of ionic liquids as green media for fluorination reactions is also a significant area of exploration, offering benefits in chemoselectivity, reaction yields, and reusability. acs.org Furthermore, developing processes that utilize safer, more abundant fluoride sources, such as KF, in combination with highly reactive agents to produce valuable compounds like sulfonyl fluorides with only non-toxic salts as by-products, represents a major step towards a greener chemical industry. market.us Assessing the entire life-cycle of these synthetic processes, from feedstock extraction to the fate of the final product, is crucial for creating truly sustainable manufacturing pathways for complex molecules like 5-Nitro-2,3,4-trifluorobenzotrifluoride. nih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Fluorination Methods

| Feature | Traditional Methods (e.g., Halex) | Emerging Sustainable Methods |

| Key Reagents | HF, Strong Mineral Acids, Cl₂ | Solid CaF₂, KF, Ionic Liquids |

| Reaction Conditions | High energy, often harsh | Ambient, solvent-free (mechanochemistry) |

| Safety Concerns | Use of hazardous/explosive reagents | Bypasses hazardous intermediates like HF |

| Environmental Impact | Generation of hazardous waste | Reduced solvent use, non-toxic by-products |

| Key Innovation | Established industrial processes | Mechanochemistry, biomineralization-inspired activation |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical behavior of this compound is dictated by its highly electron-deficient aromatic ring, a consequence of the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the three fluorine atoms. This electronic profile makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms on the ring. market.us The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group. ox.ac.uk

Future research will focus on mapping the regioselectivity of these SNAr reactions. Given the substitution pattern of this compound, exploring which of the three fluorine atoms is most readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides) under different conditions is a key area of investigation. This exploration will allow chemists to selectively introduce new functional groups and build molecular complexity.

Beyond predictable SNAr reactions, a significant emerging trend is the exploration of unconventional transformations. The extreme electron deficiency of the ring could enable novel reactivity, such as unusual C-C bond-forming reactions or ring-opening and rearrangement cascades when treated with specific reagents. For example, studies on the related compound 5-nitro-2-furaldehyde have shown that it can undergo novel irreversible redox ring-opening reactions in solution. chemimpex.comnih.gov Investigating whether this compound can participate in similar unconventional pathways could lead to the discovery of entirely new synthetic methodologies and molecular scaffolds. Further research into its potential to form complexes, as seen with its trichloro-analogue forming complexes with calixarene hosts, could also open doors to applications in supramolecular chemistry. smolecule.com

Integration into Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Many of the synthetic steps required to produce complex fluorinated molecules, particularly aromatic nitration, are notoriously hazardous when performed on a large scale in traditional batch reactors. markwideresearch.com Nitration reactions are typically fast and highly exothermic, creating a significant risk of thermal runaway and explosion if not perfectly controlled. market.uschemimpex.comnih.gov Flow chemistry, where reagents are pumped through small-diameter tubes or microreactors, is an emerging technology that directly addresses these safety and efficiency challenges. nih.govman.ac.uk

The integration of the synthesis of this compound and its derivatives into continuous flow systems is a major future research direction. Flow reactors provide a vastly superior surface-area-to-volume ratio compared to batch reactors, enabling near-instantaneous heat dissipation. tandfonline.com This precise temperature control prevents the formation of dangerous "hot spots" and minimizes the creation of unwanted by-products from side reactions, leading to higher yields and purer products. researchgate.netmarkwideresearch.com Furthermore, flow systems are inherently safer because they only contain a small volume of the reaction mixture at any given moment. nih.gov This technology is also ideal for handling other hazardous reagents used in fluorination chemistry, such as fluorine gas (F₂) or diethylaminosulfur trifluoride (DAST). nih.govresearchgate.net

The next frontier is the coupling of flow reactors with automated synthesis platforms. These systems leverage artificial intelligence and robotics to design synthetic routes, screen and optimize reaction conditions, and produce molecules in a continuous, automated fashion. industryarc.com Such a platform could rapidly identify the most efficient pathway to this compound and then be used to generate a library of derivatives by systematically varying nucleophiles or other reactants in an automated sequence. This high-throughput approach would dramatically accelerate the discovery of new molecules with desirable properties for various applications.

Development of Advanced Catalytic Systems for Specific Functionalizations

The functionalization of this compound offers a route to a vast array of new chemical entities. However, achieving high selectivity—the ability to modify one specific part of the molecule while leaving others untouched—is a significant challenge. The development of advanced catalytic systems is a crucial research area to unlock the full synthetic potential of this molecule.

Future research will likely focus on several key catalytic strategies:

Catalytic C-H Functionalization : The single C-H bond on the aromatic ring is a prime target for direct functionalization. Transition metal-catalyzed C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.netsmolecule.com Research into catalysts that can selectively activate this specific C-H bond would allow for the introduction of a wide range of substituents (e.g., aryl, alkyl, or other functional groups) at this position. researchgate.net

Catalytic C-F Activation : While the C-F bond is the strongest single bond to carbon, transition metal catalysts (using elements like ruthenium, nickel, or palladium) are being developed to selectively cleave a C-F bond in polyfluoroarenes, allowing it to be replaced with another group. nih.govnbinno.comman.ac.uk Applying this strategy to this compound could enable the programmed, regioselective replacement of a specific fluorine atom to build complex polyfluorinated biaryls. nih.govacs.org

Functionalization of the Trifluoromethyl Group : A more advanced trend involves the catalytic "editing" of the -CF₃ group itself. Photoredox catalysis, for example, can enable the activation of a C-F bond within the trifluoromethyl group, transforming it into a difluoroalkyl (-CF₂R) or difluoromethyl (-CF₂H) moiety. chemimpex.com These groups are also highly valuable in medicinal chemistry, and developing catalysts to perform these transformations on the target molecule would represent a significant breakthrough.

Catalysis of Nucleophilic Aromatic Substitution (SNAr) : Although SNAr is the expected primary reaction, advanced catalytic systems, including N-heterocyclic carbenes (NHCs) or organic photoredox catalysts, could offer enhanced control. markwideresearch.comindustryarc.com These catalysts could enable substitutions under milder conditions, expand the scope of compatible nucleophiles, and, most importantly, control the regioselectivity to target a specific fluorine atom for substitution. markwideresearch.comtandfonline.com

Table 2: Potential Catalytic Functionalization Sites on this compound

| Site | Type of Bond | Potential Catalytic Strategy | Outcome |

| C6-H | Aromatic C-H | Transition Metal-Catalyzed C-H Activation | Introduction of new substituents (aryl, alkyl, etc.) |

| C2/C3/C4-F | Aromatic C-F | Transition Metal-Catalyzed C-F Activation | Selective replacement of a fluorine atom |

| C1-CF₃ | Benzylic C-F | Photoredox-Catalyzed Defluoroalkylation | Transformation of -CF₃ to -CF₂R or -CF₂H |

Addressing Challenges in the Scale-Up and Industrial Applicability of Complex Fluorinated Molecules (from a research perspective)

Transitioning a complex synthesis from a laboratory research scale to industrial production is fraught with challenges, particularly for highly functionalized fluorinated molecules. From a research perspective, addressing these hurdles is key to ensuring that promising molecules can have a real-world impact.

A primary challenge is process safety. The synthesis of this compound involves nitration, a notoriously energetic and exothermic process. nih.govnih.gov On a large scale, the heat generated can exceed the cooling capacity of a batch reactor, leading to a thermal runaway, which can cause violent decomposition and explosion. smolecule.com Research in this area involves using calorimetry to measure key safety parameters like the adiabatic temperature rise (ΔTad) to quantify the thermal risk and establish safe operating limits. smolecule.com Additionally, the use of corrosive and hazardous reagents like fuming nitric acid, sulfuric acid, and various fluorinating agents requires specialized, corrosion-resistant industrial equipment and robust handling protocols. nbinno.comchemimpex.comnih.gov

Another significant challenge is maintaining yield and purity during scale-up. Reactions that work perfectly on a gram scale can behave differently in a multi-ton reactor due to issues with mixing and heat transfer. researchgate.net This can lead to the formation of unwanted isomers or over-nitrated by-products, which are difficult and costly to separate from the desired product. markwideresearch.com

A major research trend to overcome these industrial challenges is the shift from batch processing to continuous flow manufacturing. nbinno.comnih.gov As discussed previously, flow reactors provide superior control over temperature and mixing, drastically improving the safety profile of hazardous reactions like nitration. researchgate.netnih.gov This technology is a cornerstone of future industrial organic synthesis. Additionally, research into developing multi-step, "one-pot" reaction cascades is critical. acs.org By combining several synthetic transformations into a single, continuous process without isolating intermediates, these strategies reduce waste, cost, and production time, making the industrial synthesis of complex molecules more economically viable and sustainable. nih.govacs.org

Interdisciplinary Research at the Interface of Fluorine Chemistry and Other Scientific Fields

The unique properties imparted by fluorine atoms mean that molecules like this compound are not just of interest to synthetic chemists but serve as a platform for interdisciplinary research. nih.govnih.gov

Medicinal Chemistry and Drug Discovery : Fluorine is widely incorporated into pharmaceuticals to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. nih.govtandfonline.combohrium.com The trifluoromethyl group and fluorinated aromatic rings are common motifs in modern drugs. acs.org The structure of this compound makes it an attractive scaffold or building block for new therapeutic agents. Its derivatives could be synthesized and screened for activity in areas such as oncology, where fluorinated drugs have had a significant impact. nih.gov

Agrochemicals : The benzotrifluoride (B45747) core is a key component in many herbicides, pesticides, and fungicides. market.usmarkwideresearch.comindustryarc.com A related compound, 5-nitro-2,3,4-trichlorobenzotrifluoride, is noted for its potential application in agricultural chemicals. smolecule.com Interdisciplinary research between chemists and agricultural scientists could focus on synthesizing and testing derivatives of the target compound to develop new, more effective, and potentially more environmentally benign crop protection agents.

Materials Science : Highly fluorinated compounds are foundational to modern materials science, finding use in high-performance fluoropolymers, specialty coatings, liquid crystals, and electronics. nbinno.comman.ac.ukacs.org The high thermal stability and unique electronic properties of this compound suggest its potential as a monomer or additive for advanced polymers or as a component in organic electronic materials. nbinno.comresearchgate.net Collaboration between organic chemists and materials scientists could lead to the development of novel materials with tailored properties.

Molecular Imaging and Chemical Biology : The fluorine-19 (¹⁹F) nucleus is an ideal probe for Magnetic Resonance Imaging (MRI) and spectroscopy because there is no natural ¹⁹F background in biological systems. nih.gov Furthermore, the positron-emitting isotope fluorine-18 (¹⁸F) is the most important radionuclide for Positron Emission Tomography (PET) scanning, a critical medical diagnostic tool. acs.orgnih.gov Future research could involve the synthesis of ¹⁸F-labeled derivatives of this compound for use as novel PET imaging agents to visualize biological processes in real-time.

Q & A

Basic: What are the recommended synthetic routes for 5-Nitro-2,3,4-trifluorobenzotrifluoride?

Answer:

The synthesis typically involves sequential fluorination and nitration steps. For example:

Fluorination : Start with a halogenated benzotrifluoride precursor (e.g., 2,3,4-trifluorobenzotrifluoride) using fluorinating agents like HF or KF under controlled conditions.

Nitration : Introduce the nitro group via electrophilic aromatic nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product from di- or poly-nitrated byproducts .

Advanced: How do steric and electronic effects of fluorine substituents influence nitration regiochemistry?

Answer:

Fluorine’s strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing nitration to meta/para positions. Steric hindrance from multiple fluorine atoms further restricts reactivity:

- In 2,3,4-trifluorobenzotrifluoride, the electron-deficient ring favors nitration at the 5-position (para to the trifluoromethyl group) .

- Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies fluorine environments (δ −60 to −70 ppm for CF₃ groups; aromatic F signals vary based on substitution) .

- ¹H NMR : Aromatic protons appear as doublets/multiplet splits due to neighboring fluorines.

- IR Spectroscopy : Strong NO₂ asymmetric stretch near 1520 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ confirm nitration .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 225 (calculated for C₇H₂F₃NO₂) .

Advanced: How to resolve contradictions in reported nitration yields under varying conditions?

Answer:

Contradictions arise from differences in:

- Acid Strength : Concentrated H₂SO₄ increases nitronium ion (NO₂⁺) concentration but may promote sulfonation side reactions.

- Temperature : Higher temperatures (e.g., 25°C vs. 0°C) favor poly-nitration but reduce selectivity .

Methodological Resolution : - Conduct kinetic studies to identify rate-limiting steps.

- Use HPLC to quantify intermediates and optimize stoichiometry (e.g., HNO₃/substrate molar ratio) .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

- Byproducts :

- Purification :

Advanced: What role does the trifluoromethyl group play in nucleophilic substitution reactions?

Answer:

The CF₃ group:

- Electron-Withdrawing Effect : Activates the ring for nucleophilic aromatic substitution (NAS) at positions ortho/para to itself.

- Steric Protection : Hinders attack at the 2- and 4-positions, favoring reactivity at the 5-nitro site.

Example : In amination reactions, NH₃ selectively substitutes the nitro group under catalytic Cu(I) conditions, yielding 5-amino derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.